HQNO

Electron Transport Chain Mitochondrial Respiration Complex III Inhibition

HQNO (2-Heptyl-4-hydroxyquinoline N-oxide; CAS 341-88-8) is a naturally occurring quinolone N-oxide produced by Pseudomonas aeruginosa. It functions as a potent inhibitor of the respiratory electron transport chain, targeting Complex III (cytochrome bc1) with high affinity, as well as bacterial and mitochondrial Type II NADH:quinone oxidoreductases (NDH-2).

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 341-88-8
Cat. No. B1662988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHQNO
CAS341-88-8
Synonyms2-(n-heptyl)-4-hydroxyquinoline N-oxide
2-heptyl-4-hydroxyquinoline N-oxide
2-HQNO
4-hydroxy-2-heptylquinoline-N-oxide
HHXQN-NO
HOQNO cpd
KF 8940
KF-8940
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC(=O)C2=CC=CC=C2N1O
InChIInChI=1S/C16H21NO2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12,19H,2-6,9H2,1H3
InChIKeyICTVCUOZYWNYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





HQNO (CAS 341-88-8): A Multi-Target Quinolone N-Oxide for Electron Transport Chain and Quorum Sensing Research


HQNO (2-Heptyl-4-hydroxyquinoline N-oxide; CAS 341-88-8) is a naturally occurring quinolone N-oxide produced by Pseudomonas aeruginosa [1]. It functions as a potent inhibitor of the respiratory electron transport chain, targeting Complex III (cytochrome bc1) with high affinity, as well as bacterial and mitochondrial Type II NADH:quinone oxidoreductases (NDH-2) . Beyond its canonical role as a respiratory poison, HQNO also participates in the Pseudomonas quinolone signal (PQS) quorum sensing network, modulating community behaviors including programmed cell death and autolysis [2].

Target engagement Respiratory electron transport chain studies (Complex III, NDH-2)
Microbial signaling P. aeruginosa quorum sensing and PQS network modulation
Oxidase specificity Bacterial menaquinol oxidase (Qox) and sodium-motive NADH oxidase research

Why Generic Quinolones or Electron Transport Inhibitors Cannot Substitute for HQNO


Despite superficial structural similarities to other quinolones or respiratory inhibitors, HQNO's precise heptyl chain length and N-oxide moiety confer a unique, context-dependent pharmacological profile. Generic substitutions based on chemical class alone risk failure in specific experimental systems due to differing target affinities, species-specific activities, and additional signaling roles. For instance, the C9 congener NQNO (2-nonyl-4-hydroxyquinoline N-oxide) exhibits greater potency in certain chloroplast assays [1], while HQNO demonstrates superior efficacy against specific bacterial oxidases [2]. Furthermore, HQNO's role in P. aeruginosa autolysis is specific and not shared by all alkyl-quinolones [3]. The following evidence demonstrates why HQNO is a precise tool that cannot be generically replaced.

Chain-length sensitivity (C7 vs C9)
The heptyl side chain defines target engagement; NQNO (C9) shows 17-fold higher potency in chloroplast assays and may not replicate HQNO's signaling roles.
Classical Complex III inhibitors may not transfer
Antimycin A, Myxothiazol, or Stigmatellin cannot reproduce HQNO's specific inhibition of menaquinol oxidase (Qox) or sodium-dependent NADH oxidase.
Quorum sensing autolysis context
P. aeruginosa autolysis modulation is dependent on the heptyl chain and N-oxide moiety; other alkyl-quinolones (e.g., HHQ, PQS) do not mediate the same programmed cell death pathway.

HQNO Differentiation: Quantitative Evidence for Scientific Selection


Complex III Binding Affinity (Kd = 64 nM): A Standard for Ubiquinol-Cytochrome c Oxidoreductase Inhibition

HQNO binds to the ubiquinol-ferricytochrome c oxidoreductase segment (Complex III) of the respiratory chain with a dissociation constant (Kd) of 64 nM, as consistently reported across multiple independent datasheets and publications . This quantitative affinity is a key benchmark for selecting HQNO over less well-characterized or lower-affinity Complex III inhibitors like Antimycin A, for which direct comparative binding data in the same system are limited [1].

Complex III binding affinity
Class-level inference
Kd = 64 nM (reported)
Supports experimental design for near-complete Complex III inhibition.
Data from multiple supplier datasheets; independent peer-reviewed comparison with Antimycin A not available.
Electron Transport Chain Mitochondrial Respiration Complex III Inhibition

Menaquinol Oxidase (Qox) Inhibition: HQNO is Over 10-Fold More Potent than Key Respiratory Inhibitors

In a direct functional assay using purified menaquinol oxidase (Qox) from Bacillus subtilis, the enzyme's activity was inhibited by equimolar amounts of HQNO. Crucially, the same study reported that structurally and mechanistically distinct respiratory inhibitors—Antimycin A, Myxothiazol, and Stigmatellin—were more than tenfold less effective under identical conditions [1]. This stark difference in potency highlights HQNO's unique efficacy against this specific bacterial terminal oxidase.

Menaquinol oxidase (Qox) inhibition
Direct head-to-head comparison
>10-fold greater potency vs. Antimycin A, Myxothiazol, Stigmatellin
Reported Qox inhibition context supports selective tool choice in B. subtilis respiratory studies.
Equimolar conditions with purified enzyme; off-target profiles of comparators not assessed.
Bacterial Respiration Menaquinol Oxidase Bacillus subtilis

NDH-2 Inhibition: IC50 Values of 7.3-10.5 μM Provide a Standard for NADH:Quinone Oxidoreductase Studies

HQNO inhibits bacterial and mitochondrial Type II NADH:quinone oxidoreductases (NDH-2) with well-characterized IC50 values that are dependent on the concentration of the competing substrate menadione (MD). In the presence of 50 μM MD, the IC50 for wild-type NDH-2 is 7.3 ± 1.2 μM; at a higher MD concentration of 400 μM, the IC50 shifts to 10.5 ± 1.3 μM [1]. While not a direct comparison to other inhibitors, these precise values establish a reliable quantitative benchmark for NDH-2 inhibition experiments, in contrast to less defined or variable inhibitors.

NDH-2 inhibition (IC50)
Supporting evidence
IC50 7.3 ± 1.2 μM (50 μM menadione); 10.5 ± 1.3 μM (400 μM menadione)
Supports NDH-2 study design with defined substrate-dependent inhibition.
Values from wild-type NDH-2 of Caldalkalibacillus thermarum; may vary with enzyme source.
NDH-2 NADH Dehydrogenase Quinone Oxidoreductase

Alkyl Chain Length Dependency: HQNO's Heptyl Group Confers Distinct Activity Profile Compared to C9 Analog NQNO

Studies on the 2-alkyl-4-hydroxyquinoline N-oxide series reveal that the length of the alkyl side chain critically modulates biological activity, with maximal antagonism of dihydrostreptomycin observed for the nonyl (C9) derivative. This SAR establishes that HQNO (heptyl, C7) possesses a distinct activity profile compared to its longer-chain homolog NQNO (nonyl, C9) [1]. Consequently, the two analogs are not interchangeable. Specifically, in chloroplast proton uptake assays, NQNO demonstrates significantly higher potency (c½ of 0.1 μM) than HQNO (c½ of 1.7 μM) under identical conditions [2].

Alkyl chain length SAR
Cross-study comparable
HQNO c½ = 1.7 μM; NQNO c½ = 0.1 μM (17-fold difference)
Potency shift confirms chain-length-dependent target engagement; context-dependent selection required.
Pea thylakoid proton uptake assay; results may differ for other bc1 complex systems.
Structure-Activity Relationship (SAR) Alkyl-Quinolones Cytochrome bc1

Specific Inhibition of Sodium-Translocating NADH Oxidase in Vibrio alginolyticus

In the marine bacterium Vibrio alginolyticus, the sodium-transporting NADH oxidase activity is highly sensitive to HQNO. At a concentration of 40 μM, HQNO blocks 90% of this enzymatic activity [1]. This specific and near-complete inhibition provides a powerful tool for dissecting sodium-dependent respiratory processes, a niche where other common respiratory inhibitors (e.g., Antimycin A, Rotenone) may exhibit different or no effect.

Na+-translocating NADH oxidase inhibition
Supporting evidence
90% inhibition at 40 μM (Vibrio alginolyticus)
Supports sodium-motive respiratory chain studies in marine bacteria.
Membrane preparation assay; specificity across Vibrio species requires verification.
Sodium-Translocating NADH Oxidase Vibrio alginolyticus Respiratory Chain

Distinct Redox State Modulation of Cytochrome b Centers Compared to Antimycin A

In studies of pigeon heart mitochondria, HQNO and Antimycin A induce distinct redox states in different cytochrome b centers. Specifically, cytochrome b(m) was reduced in the presence of HQNO but not in the presence of Antimycin A, whereas cytochrome b(h) was reduced in the presence of Antimycin A [1]. This differential effect on specific cytochrome b components allows researchers to distinguish between functionally distinct redox centers and provides a mechanistic tool that Antimycin A alone cannot offer.

Cytochrome b redox modulation
Direct head-to-head comparison
HQNO reduces cytochrome b(m); Antimycin A reduces cytochrome b(h)
Differential redox response enables deconvolution of cytochrome b centers in mitochondrial studies.
Qualitative difference observed in pigeon heart mitochondria; complementary inhibitor pair.
Cytochrome b Mitochondrial Respiratory Chain Redox Titration

Recommended Research Applications for HQNO Based on Verified Differentiation


Precise Inhibition of Mitochondrial Complex III in Respiratory Chain Studies

Leverage HQNO's well-defined Kd of 64 nM for Complex III to achieve consistent, high-affinity inhibition in isolated mitochondrial or submitochondrial particle preparations. This is critical for calibrating electron flux measurements or for establishing a baseline for respiratory control assays. Unlike some other inhibitors, this affinity is consistently reported across multiple sources, providing confidence in experimental reproducibility.

Selective Investigation of Bacterial Menaquinol Oxidase (Qox) in Bacillus subtilis

For studies focused on the Qox enzyme in B. subtilis, HQNO is the superior choice. Its >10-fold higher potency compared to Antimycin A, Myxothiazol, and Stigmatellin in this specific assay allows for effective inhibition at lower, more selective concentrations, minimizing potential off-target effects. This is essential when dissecting the contribution of Qox to the overall respiratory network of this model Gram-positive bacterium.

Differentiating Sodium-Motive vs. Proton-Motive Respiratory Chains in Marine Bacteria

Employ HQNO's ability to block 90% of sodium-transporting NADH oxidase activity in Vibrio alginolyticus at 40 μM as a diagnostic tool to probe the presence and function of sodium-dependent respiratory enzymes. This application is particularly valuable in comparative studies of marine and pathogenic Vibrio species, where the coupling ion (Na+ vs. H+) can influence physiology and virulence.

Dissecting Pseudomonas aeruginosa Quorum Sensing and Interspecies Interactions

Utilize HQNO as a specific tool in P. aeruginosa quorum sensing research. Unlike other alkyl-quinolones (e.g., HHQ, PQS) that primarily act as signals, HQNO's role as a cytochrome bc1 inhibitor links QS to cellular metabolism and programmed cell death . It is also a key factor in P. aeruginosa's ability to outcompete S. aureus in co-culture models of cystic fibrosis [1]. This dual signaling/toxic function makes it a unique probe for studying polymicrobial interactions.

Application
Selection Property
Validation Focus
Mitochondrial Complex III respiratory chain studies
Defined binding affinity for Complex III (reported)
Electron flux calibration and respiratory control assay design
Bacterial menaquinol oxidase (Qox) investigation in Bacillus subtilis
Reported higher potency in Qox assay context vs. common respiratory inhibitors
Off-target minimization and Qox-dependent respiratory network analysis
Sodium-motive respiratory chain differentiation in Vibrio species
Sodium-dependent NADH oxidase inhibition profile
Na+ vs. H+ coupling ion identification and physiological impact assessment
P. aeruginosa quorum sensing and polymicrobial interaction models
Dual signaling/toxicity function as PQS network modulator
Programmed cell death, autolysis, and interspecies competition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for HQNO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.